

# Structural and Physicochemical Distinctions: More Than Just a Positional Shift

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## Compound of Interest

Compound Name: 3-[Ethyl-(2-fluoro-phenyl)-amino]-  
propionic acid

CAS No.: 944886-27-5

Cat. No.: B3170574

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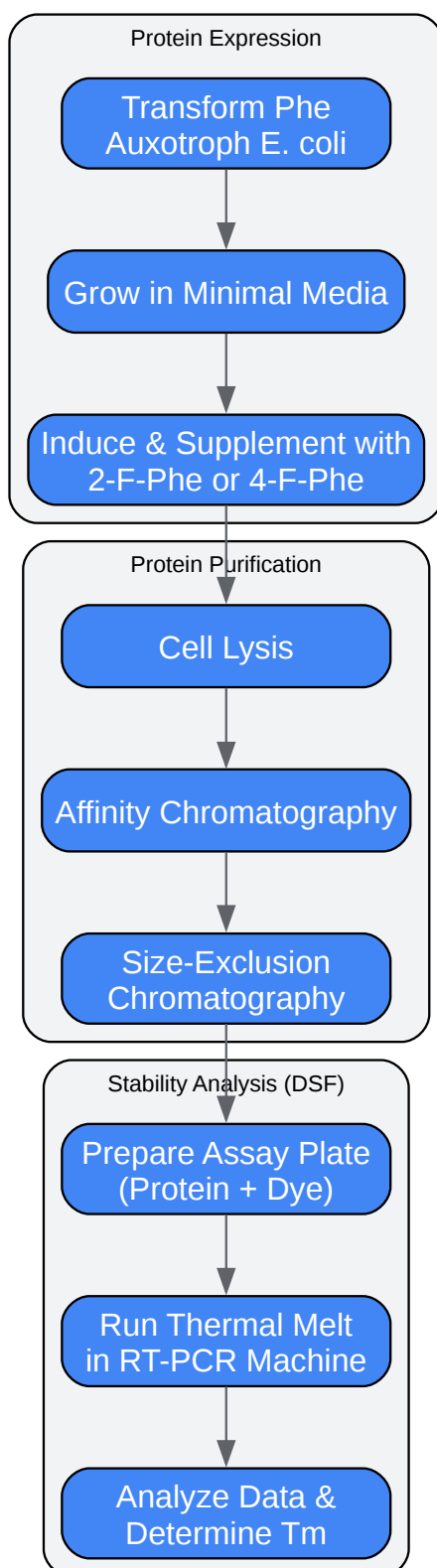
At first glance, 2-F-Phe and 4-F-Phe are simple isomers of the parent amino acid, phenylalanine. However, the placement of the highly electronegative fluorine atom on the phenyl ring—either at the ortho (2-position) or para (4-position)—creates significant electronic and steric differences that dictate their behavior.

The primary distinction lies in the interplay of the inductive and resonance effects of the fluorine substituent.

- Inductive Effect (-I): Fluorine is the most electronegative element and strongly withdraws electron density through the sigma bonds. This effect is distance-dependent, meaning it is most pronounced at the ortho position and weakens with distance.[5]
- Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, donating electron density. This effect is most influential at the para position.

In 2-F-Phe, the powerful, distance-dependent inductive effect dominates, significantly withdrawing electron density from the ring. In 4-F-Phe, the inductive effect is still present but is

partially counteracted by the electron-donating resonance effect. This fundamental electronic difference has a cascading impact on properties like acidity (pKa) and molecular interactions. For instance, the stronger electron withdrawal in the ortho position makes the carboxylic acid of 2-fluorobenzoic acid more acidic than its 4-fluoro counterpart, a principle that extends to the corresponding amino acids.<sup>[6]</sup> Furthermore, the ortho position introduces greater steric hindrance near the amino acid backbone, which can influence local conformation and binding interactions.



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